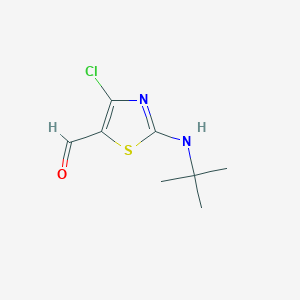

4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde (CBTA) is a versatile organic compound with a wide range of applications in scientific research. It is an aldehyde containing a sulfur atom and a tert-butyl group attached to a carbon atom. CBTA has been used extensively in organic synthesis and in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Its unique structure has enabled researchers to explore its potential in various areas of scientific research, including biological and medical applications.

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde and related derivatives play a significant role in the synthesis of biologically active compounds. The efficient synthesis methodologies developed for these compounds highlight their importance as precursors. For instance, the synthesis of imidazole derivatives, which are crucial for preparing various biologically active compounds, has been optimized to be simple and efficient, indicating the utility of related thiazole derivatives in large-scale applications (A. Davood, E. Alipour, A. Shafiee, 2008).

Role in Organic Magnetic Materials

Compounds structurally related to 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde have been explored for their potential in organic magnetic materials. The synthesis and characterization of benzimidazole-based nitroxide radicals, which share similar substituent features, demonstrate the role of hydrogen bonds in their magnetic properties. These studies provide insights into how modifications in molecular structure can influence the magnetic behavior of organic compounds, offering pathways for the development of new magnetic materials (Jacqueline R. Ferrer et al., 2001).

Development of Heterocyclic Cores for Antibiotics

The compound's utility extends to the synthesis of heterocyclic cores for antibiotic molecules. Direct C-2 arylation of alkyl 4-thiazolecarboxylates, including derivatives of 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde, highlights a method for constructing the complex heterocyclic core of thiopeptide antibiotics. This process has facilitated the development of new compounds with potential antibiotic activity, illustrating the compound's relevance in the search for new therapeutic agents (Thibaut Martin et al., 2008).

Applications in Light Emitting Diodes

In the realm of materials science, derivatives of 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde have been investigated for their potential in light-emitting diode (LED) technology. Specifically, compounds utilizing thiazolo[5,4-d]thiazole cores have been designed for their excited-state intramolecular proton transfer (ESIPT) properties, leading to white-light luminescence. This research underscores the versatility of thiazole derivatives in developing advanced materials for optoelectronic applications, such as white organic LEDs (WOLEDs) (Zhiyun Zhang et al., 2016).

Exploring New Synthetic Pathways

Research on 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde and its analogs has also led to the discovery of novel synthetic pathways, enhancing the toolbox available for organic chemists. The development of new methods for the synthesis of polyfunctional thiazolo[3,2-c]pyrimidines, which involves the cyclocondensation of 2-methylidene-1,3-thiazolidin-4-ones, is a case in point. These pathways offer efficient routes to a wide range of structurally diverse and functionally rich compounds (M. Litvinchuk et al., 2021).

Propiedades

IUPAC Name |

2-(tert-butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7-10-6(9)5(4-12)13-7/h4H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUOXASRTPRZCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=C(S1)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441075 |

Source

|

| Record name | 2-(tert-Butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde | |

CAS RN |

199851-22-4 |

Source

|

| Record name | 2-(tert-Butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)